Cas no 1346598-59-1 (Depropylamino Hydroxy Propafenone-d5)

Depropylamino Hydroxy Propafenone-d5 化学的及び物理的性質
名前と識別子
-
- Depropylamino Hydroxy Propafenone-d5
- 1-[2-(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropoxy)phenyl]-3-phenylpropan-1-one
- CS-0202706
- DTXSID10747510
- HY-141733S
- 1-[2-[2,3-Dihydroxy(propoxy-d5)]phenyl]-3-phenyl-1-propanone;
- 1346598-59-1
- 1-(2-{[2,3-Dihydroxy(~2~H_5_)propyl]oxy}phenyl)-3-phenylpropan-1-one
-
- インチ: InChI=1S/C18H20O4/c19-12-15(20)13-22-18-9-5-4-8-16(18)17(21)11-10-14-6-2-1-3-7-14/h1-9,15,19-20H,10-13H2/i12D2,13D2,15D
- InChIKey: KRSTZDUMPGTWJG-YZYYPZMPSA-N
- ほほえんだ: C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CO)O
計算された属性
- せいみつぶんしりょう: 305.16800
- どういたいしつりょう: 305.16754284g/mol
- 同位体原子数: 5
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 8
- 複雑さ: 325
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
じっけんとくせい
- PSA: 66.76000
- LogP: 2.23410
Depropylamino Hydroxy Propafenone-d5 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D288637-2.5mg |
Depropylamino Hydroxy Propafenone-d5 |
1346598-59-1 | 2.5mg |
$ 184.00 | 2023-09-08 | ||
TRC | D288637-25mg |
Depropylamino Hydroxy Propafenone-d5 |
1346598-59-1 | 25mg |
$ 1453.00 | 2023-09-08 |
Depropylamino Hydroxy Propafenone-d5 関連文献
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
Depropylamino Hydroxy Propafenone-d5に関する追加情報
Comprehensive Overview of Depropylamino Hydroxy Propafenone-d5 (CAS No. 1346598-59-1): Applications and Research Insights
Depropylamino Hydroxy Propafenone-d5 (CAS No. 1346598-59-1) is a deuterated analog of propafenone, a well-known class IC antiarrhythmic agent. This compound has garnered significant attention in pharmaceutical research due to its unique isotopic labeling, which enhances its utility in metabolic studies, drug development, and analytical chemistry. The incorporation of five deuterium atoms (d5) into the molecular structure improves stability and reduces metabolic degradation, making it invaluable for pharmacokinetic profiling and mass spectrometry-based assays.
In recent years, the demand for isotopically labeled compounds like Depropylamino Hydroxy Propafenone-d5 has surged, driven by advancements in precision medicine and personalized therapeutics. Researchers frequently utilize this compound as an internal standard in LC-MS/MS (liquid chromatography-tandem mass spectrometry) analyses to ensure accuracy in quantifying propafenone and its metabolites in biological samples. This application is particularly relevant in clinical trials and toxicology studies, where precise measurement is critical.
The synthesis of Depropylamino Hydroxy Propafenone-d5 involves sophisticated deuterium exchange techniques, ensuring high isotopic purity (>98%). Its molecular formula (C21H26D5NO3) and exact mass (348.26 g/mol) are meticulously characterized to meet the stringent requirements of regulatory agencies such as the FDA and EMA. This attention to detail underscores its role in GMP-compliant manufacturing processes.
From a commercial perspective, Depropylamino Hydroxy Propafenone-d5 is often searched alongside terms like "deuterated drug standards", "stable isotope-labeled pharmaceuticals", and "propafenone metabolite analysis". These keywords reflect the growing interest in isotope-enhanced drug development, a trend fueled by the need for more reliable biomarkers and reduced inter-patient variability in drug responses.
Another hot topic linked to this compound is its potential role in cardiac electrophysiology research. Propafenone derivatives are known to modulate sodium channels, and the deuterated version offers insights into drug-receptor interactions with minimal interference from metabolic artifacts. This makes Depropylamino Hydroxy Propafenone-d5 a preferred tool for investigating arrhythmia mechanisms and ion channel dynamics.
In summary, Depropylamino Hydroxy Propafenone-d5 (CAS No. 1346598-59-1) represents a critical reagent in modern pharmacology, bridging gaps between basic research and clinical applications. Its versatility in isotope dilution assays and alignment with cutting-edge therapeutic trends ensures its continued relevance in scientific literature and industrial workflows.
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